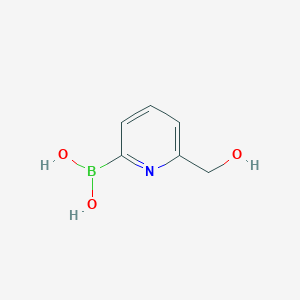
1,2,3-Propanetricarboxamide
Overview
Description
It is a white to almost white powder or crystalline solid with a melting point of 218°C . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
1,2,3-Propanetricarboxamide can be synthesized through several methods. One common synthetic route involves the reaction of propane-1,2,3-tricarboxylic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
1,2,3-Propanetricarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,2,3-Propanetricarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential role in inhibiting polyamine biosynthesis, which is crucial for cell proliferation.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1,2,3-Propanetricarboxamide exerts its effects involves the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their inhibition can disrupt these processes. The compound targets specific enzymes involved in the biosynthesis pathway, leading to reduced polyamine levels and subsequent effects on cell growth.
Comparison with Similar Compounds
1,2,3-Propanetricarboxamide can be compared with other similar compounds, such as:
1,2,3-Propanetricarboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties and applications.
1,2,3-Tricarboxypropane: Another related compound with distinct structural and functional characteristics.
3-Carbamoylpentanediamide: A synonym for this compound, highlighting its unique structure and properties
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research and industry.
Properties
IUPAC Name |
propane-1,2,3-tricarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCDASFMETWCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632810 | |
| Record name | Propane-1,2,3-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205674-38-9 | |
| Record name | Propane-1,2,3-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)









![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)


